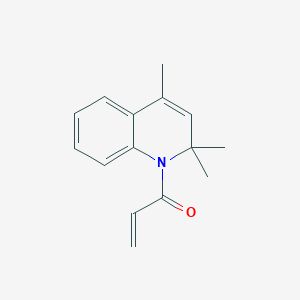
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one typically involves the condensation of 2,2,4-trimethylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrosating agents like sodium nitrite in the presence of an acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to antimicrobial effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.
類似化合物との比較
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Quinoline N-oxide: Studied for its antimicrobial and anticancer activities.
Uniqueness
The unique structure of this compound, with its trimethyl substitution and prop-2-en-1-one moiety, distinguishes it from other quinoline derivatives
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
特性
CAS番号 |
116200-87-4 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H17NO/c1-5-14(17)16-13-9-7-6-8-12(13)11(2)10-15(16,3)4/h5-10H,1H2,2-4H3 |
InChIキー |
TYSOMVRKXLLBBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
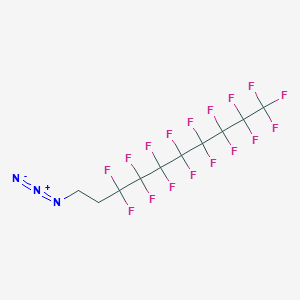


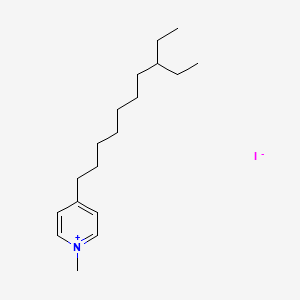
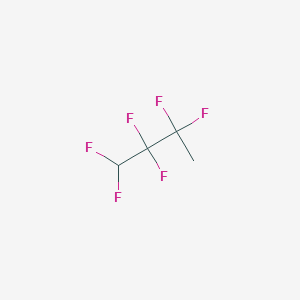
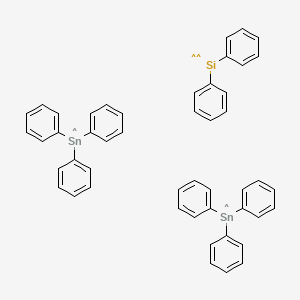
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
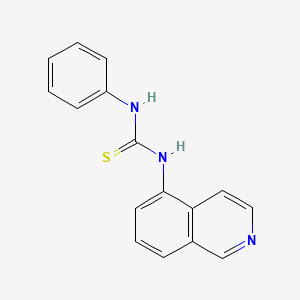

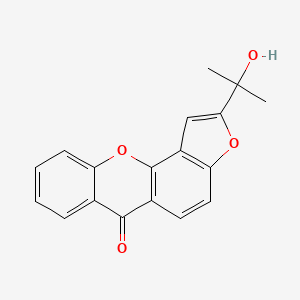
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
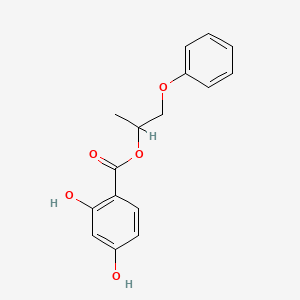
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
